molecular formula C7H14ClNO2 B2922747 Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 123878-70-6

Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B2922747
CAS RN: 123878-70-6
M. Wt: 179.64
InChI Key: ULNCJZLBMVNKCG-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride” is a compound that has been studied for its potential antidepressant effects . It is a metabolite of ketamine and does not have the same addiction potential as ketamine . The compound appears to involve the activation of AMPA glutamate receptors rather than the inhibition of NMDA glutamate receptors .


Synthesis Analysis

The synthesis of “this compound” has been described in patents . The synthesis process requires no chromatography purification and affords the compound in eight steps with a 26% overall yield and greater than 97% purity .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the empirical formula C12H14ClNO2 · HCl . The molecular weight of the compound is 276.16 .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in water at a concentration of 25 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C .

Mechanism of Action

Target of Action

The primary target of (2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . It also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin .

Mode of Action

(2R,6R)-HNK enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . It is also associated with sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Pharmacokinetics

It is known that the compound is administered intragastrically once a day in the morning for 7 days . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

(2R,6R)-HNK has been shown to produce rapid antidepressant effects in preclinical models . It also affects memory performance, leading to explicit memory impairment in novel object recognition independent of sex or age of exposure .

Action Environment

The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of the compound . More research is needed to fully understand how environmental factors influence the compound’s action.

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The compound is regulated under CDSA and is not available from Sigma-Aldrich Canada .

properties

IUPAC Name

(2R,6R)-6-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNCJZLBMVNKCG-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.